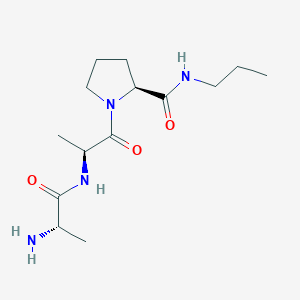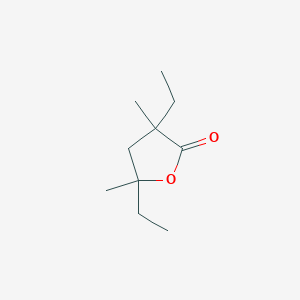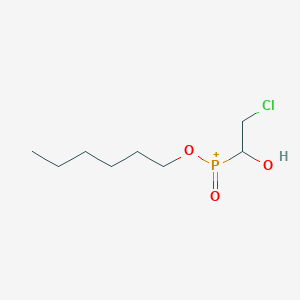
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium is a chemical compound with a unique structure that includes a chloro group, a hydroxyethyl group, and a hexyloxy group attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium typically involves the reaction of a chloroethyl compound with a hexyloxyphosphine derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in this synthesis include chloroethyl alcohol and hexyloxyphosphine, with catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to monitor and control reaction parameters is crucial to maintain product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of a hydroxyethyl group.
Substitution: Formation of substituted derivatives, such as amines or thiols.
Applications De Recherche Scientifique
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The hexyloxy group can modulate the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar structure but lacks the hexyloxy group.
(2-Hydroxyethyl)phosphonic acid: Similar structure but lacks the chloro group.
Hexylphosphonic acid: Similar structure but lacks the chloro and hydroxyethyl groups.
Uniqueness
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and hexyloxy) attached to the oxophosphanium core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
88648-53-7 |
|---|---|
Formule moléculaire |
C8H17ClO3P+ |
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
(2-chloro-1-hydroxyethyl)-hexoxy-oxophosphanium |
InChI |
InChI=1S/C8H17ClO3P/c1-2-3-4-5-6-12-13(11)8(10)7-9/h8,10H,2-7H2,1H3/q+1 |
Clé InChI |
WLMPSFJEYSIWPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCO[P+](=O)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
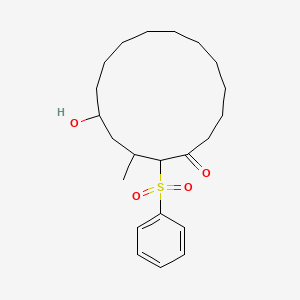

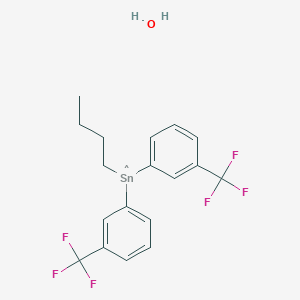
![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)
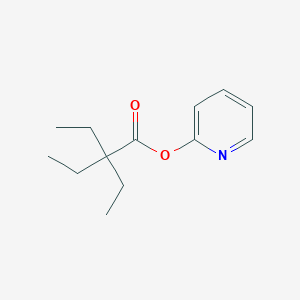
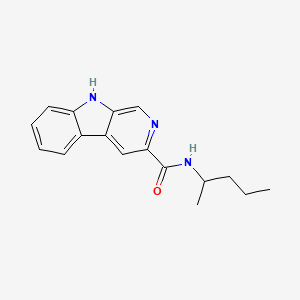
![3H-Indolium, 1-methyl-3-[(3-methyl-2(3H)-thiazolylidene)hydrazono]-2-phenyl-, acetate](/img/structure/B14403175.png)
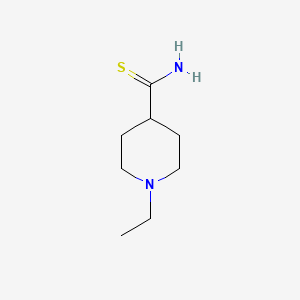
![4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14403191.png)
![2-[Methoxy(oxo)acetyl]benzene-1,3-dicarboxylic acid](/img/structure/B14403198.png)
![3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one](/img/structure/B14403203.png)
